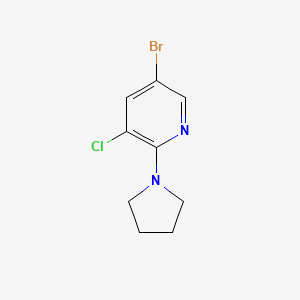
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
Descripción general
Descripción
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C9H10BrClN2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
The synthesis of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine and similar compounds often involves palladium-catalyzed amination and halogen-exchange reactions . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold, and a pyrrolidine ring, which is a five-membered ring containing nitrogen .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine are typically characterized by the introduction of various functional groups to the pyridine scaffold . For example, it may undergo Suzuki-Miyaura coupling with corresponding boronic esters .Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a solid compound . Its molecular weight is 245.09 . The melting point of a similar compound, 5-Bromo-2-chloropyridine, is reported to be 65-69 °C .Aplicaciones Científicas De Investigación
-
Agrochemicals and Pharmaceuticals
- Summary of Application : This compound is an important intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
- Methods of Application : The compound can be used in the synthesis of novel halopyridinylboronic acids and esters .
- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the agrochemical and pharmaceutical industries .
-
Synthesis of Trifluoromethylpyridines
- Summary of Application : The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The compound can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the agrochemical and pharmaceutical industries .
-
Preparation of Low Band-Gap Copolymers
- Summary of Application : The compound can be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product .
- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the field of solar energy .
-
Preparation of Insecticides
- Summary of Application : The compound can be used for the preparation of Nicotinoids, which are used as an insecticide .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product .
- Results or Outcomes : The outcomes of these syntheses are new compounds that can be used in various applications in the field of pest control .
Safety And Hazards
Direcciones Futuras
The future directions for the research and application of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Further studies could also explore its potential use in the synthesis of novel halopyridinylboronic acids and esters .
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKCONKTUYCLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



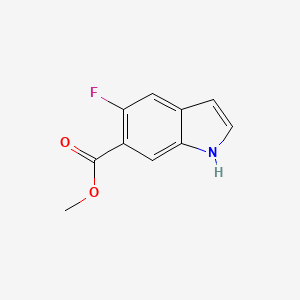
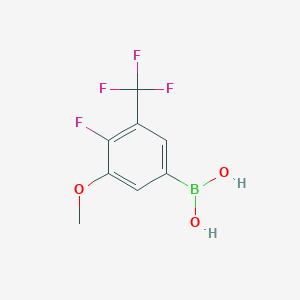

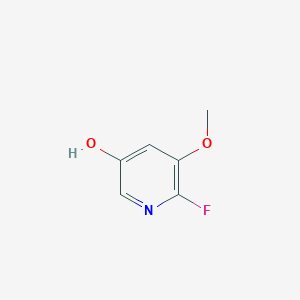
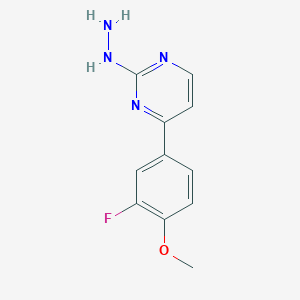
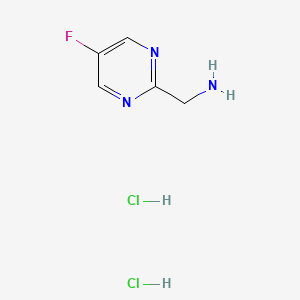
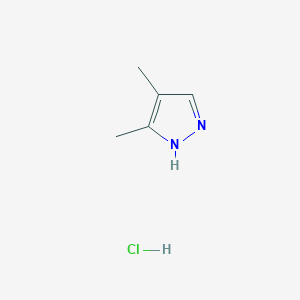
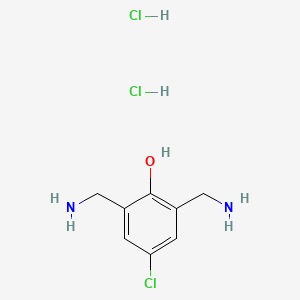

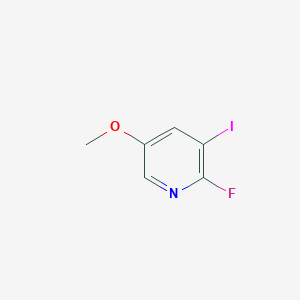
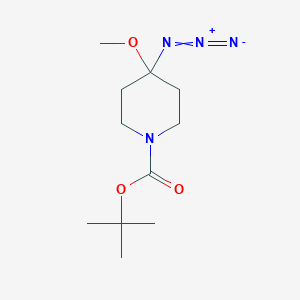
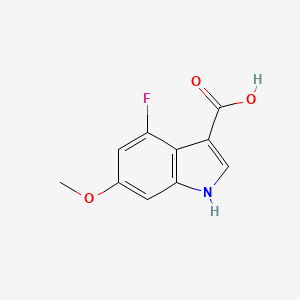
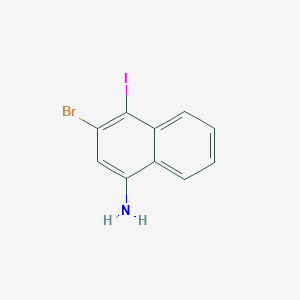
![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)